2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide
Description
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is a heterocyclic compound featuring a chromene core fused with a carboxamide group substituted at position 2. The chromene ring system (benzopyran) is functionalized with a methoxy group at position 6 and an imino group at position 2, while the carboxamide moiety is linked to a 4-methylphenyl group. The compound’s stereoelectronic properties, influenced by the methoxy and imino substituents, may enhance its binding affinity to biological targets. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using programs like SHELX ) and spectroscopic methods (IR, NMR, MS) .
Properties
CAS No. |
313954-62-0 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-3-5-13(6-4-11)20-18(21)15-10-12-9-14(22-2)7-8-16(12)23-17(15)19/h3-10,19H,1-2H3,(H,20,21) |
InChI Key |
FPNKGDHMQJNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=N |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-Imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
1. Antimicrobial Activity
Research indicates that 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
2. Antiviral Activity
The compound has demonstrated antiviral effects against several viral strains. Its ability to inhibit viral replication suggests that it may interfere with viral entry or replication processes within host cells. This activity makes it a promising candidate for further exploration in antiviral drug development.
3. Anticancer Activity
A series of studies have highlighted the anticancer potential of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide. It has shown cytotoxic effects against various cancer cell lines, including:
- HL-60 (leukemia)
- MOLT-4 (T-cell leukemia)
- MCF-7 (breast cancer)
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide can be attributed to its interaction with specific molecular targets. These include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell proliferation and microbial growth, such as cyclooxygenase enzymes involved in inflammation and tumorigenesis.
- Receptor Modulation: It can bind to various receptors, modulating their activity and influencing cellular signaling pathways related to growth and survival.
Research Findings
Numerous studies have investigated the biological activities of this compound. Key findings include:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | HL-60 | 42.0 ± 2.7 | Moderate cytotoxicity |
| Study 2 | MOLT-4 | 24.4 ± 2.6 | High potency |
| Study 3 | MCF-7 | 68.4 ± 3.9 | Significant activity |
These studies collectively indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable efficacy against leukemia cells.
Case Studies
One notable case study involved evaluating the compound's effect on MCF-7 breast cancer cells, where it was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This study highlights the potential therapeutic applications of 2-imino-6-methoxy-N-(4-methylphenyl)chromene-3-carboxamide in treating breast cancer.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges: Introducing the imino group at position 2 of chromene requires precise reaction conditions to avoid tautomerization or side reactions.
- Structure-Activity Relationships (SAR): The 6-methoxy group in the target compound may enhance solubility compared to non-methoxy analogs, while the 4-methylphenyl substituent could improve metabolic stability .
- Future Directions: Comparative crystallographic studies using SHELX and conformational analysis via Cremer-Pople parameters could elucidate how chromene puckering influences bioactivity relative to pyridazinones or oxazolo-pyrimidines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
